molecular formula C5H12N2O B3239893 5-(Aminomethyl)pyrrolidin-3-ol CAS No. 1423028-31-2

5-(Aminomethyl)pyrrolidin-3-ol

Cat. No. B3239893
CAS RN: 1423028-31-2
M. Wt: 116.16 g/mol
InChI Key: VPKJBJVGUAQJOS-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)pyrrolidin-3-ol” is a compound with the molecular formula C5H12N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “5-(Aminomethyl)pyrrolidin-3-ol”, often involves the use of primary amines with diols . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-(Aminomethyl)pyrrolidin-3-ol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “5-(Aminomethyl)pyrrolidin-3-ol”, are often involved in various chemical reactions. These reactions can include N-heterocyclization of primary amines with diols , and C(sp3)-H alkylation and arylation of amides and thioethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Aminomethyl)pyrrolidin-3-ol” include a molecular weight of 116.16 . The compound is predicted to have a density of 1.090±0.06 g/cm3 and a boiling point of 246.0±15.0 °C .

Safety and Hazards

The safety data sheet for a similar compound, 3-Pyrrolidinol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, including “5-(Aminomethyl)pyrrolidin-3-ol”, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(aminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJBJVGUAQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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